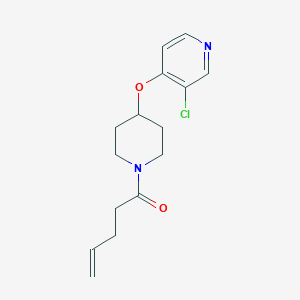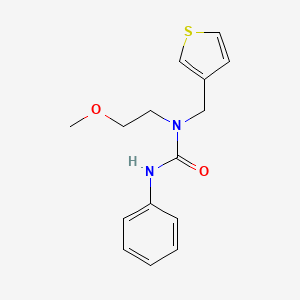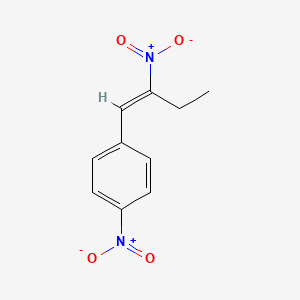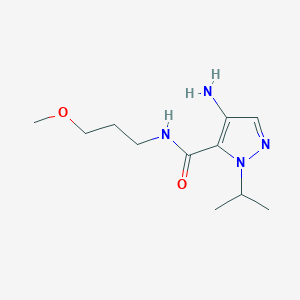
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves Michael addition reactions, as seen in the synthesis of a similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one . This process typically includes the addition of secondary amines to α, β-unsaturated carbonyl compounds. Another related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized through a reaction involving 1-(4-methylbenzyl)piperidin-4-one oxime and 2-chloro-5-chloromethylpyridine . These methods indicate that the synthesis of such compounds often requires multiple steps and precise control of reaction conditions.
Molecular Structure Analysis
X-ray crystallography has been used to determine the crystal structures of related compounds, providing insights into their molecular geometries . For instance, the crystal structure of a similar compound showed that the piperidine ring can exhibit a chair conformation, and the dihedral angles between different rings in the molecules can vary significantly . Density functional theory (DFT) calculations, including conformational analysis, have been employed to study the molecular geometry and confirm the experimental findings .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be explored through local reactivity descriptors, which help to identify chemically reactive sites within the molecule . Additionally, the presence of various functional groups in these molecules suggests that they could participate in a range of chemical reactions, such as hydrogen bonding, as observed in the adduct formation between (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be investigated using spectroscopic methods and quantum chemical studies. For example, calculated NMR chemical shift values and vibrational wavenumbers have been shown to agree well with experimental data . The crystallographic analysis provides additional information on the physical properties, such as the crystal system, space group, and unit cell parameters . Theoretical calculations have also been used to predict thermodynamic properties .
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques : Research on compounds with similar structures involves novel synthesis techniques. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime showcases a method where the compound was synthesized through a reaction involving oxime and chloromethylpyridine, characterized using various spectroscopic techniques (Xue Si-jia, 2011).
Crystal Structure Analysis : The structural analysis of compounds is crucial for understanding their chemical properties. For example, the crystal structure of hydrogen bonds in complexes of substituted pyridine N-oxides was investigated, providing insight into the molecular interactions and arrangement (Z. Dega-Szafran et al., 1997).
Biological Activity and Applications
Bioactivity : Compounds with structural similarities show a range of biological activities. The study of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime revealed inhibitory activities toward fungi, indicating potential as a fungicide (Xue Si-jia, 2011).
Anticancer Potential : The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds with chloropyridinyl groups, highlighted their role as apoptosis inducers and potential anticancer agents, revealing a significant pathway for therapeutic application (Han-Zhong Zhang et al., 2005).
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-4-15(19)18-9-6-12(7-10-18)20-14-5-8-17-11-13(14)16/h2,5,8,11-12H,1,3-4,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUDWPHFHKENDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2545344.png)

![5-(4-bromophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2545347.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(tert-butylamino)carbonyl]amino}propanoate](/img/structure/B2545348.png)



![2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2545360.png)
![1-(3-chlorophenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2545361.png)


![(1R,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;pentahydrate;hydrochloride](/img/no-structure.png)

![N-[1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2545366.png)